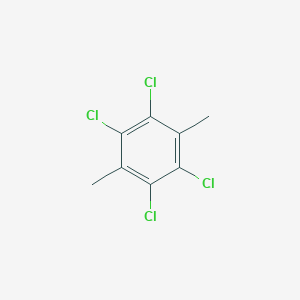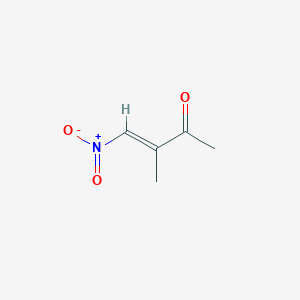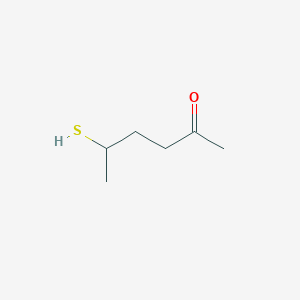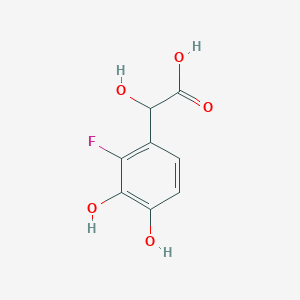![molecular formula C10H5F3O2S B134448 Acide 6-(trifluorométhyl)benzo[b]thiophène-2-carboxylique CAS No. 142329-22-4](/img/structure/B134448.png)
Acide 6-(trifluorométhyl)benzo[b]thiophène-2-carboxylique
Vue d'ensemble
Description
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (6-TMTBCA) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 121-122°C and a boiling point of 239-240°C. 6-TMTBCA has been used in the synthesis of a variety of pharmaceuticals, as well as in the synthesis of polymers, dyes, and other materials. It is also used as a reagent in organic synthesis, and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Composés biologiquement actifs
Les analogues à base de thiophène, tels que l'acide 6-(trifluorométhyl)benzo[b]thiophène-2-carboxylique, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que composés biologiquement actifs potentiels . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Produits pharmaceutiques
Ce composé est une matière première et un intermédiaire important utilisés dans la synthèse organique, en particulier dans le domaine pharmaceutique . Il peut être utilisé pour développer de nouveaux médicaments et améliorer ceux existants.
Produits agrochimiques
Dans l'industrie agrochimique, ce composé est utilisé comme intermédiaire dans la synthèse de divers produits . Il peut aider au développement de pesticides et d'engrais plus efficaces.
Teinture
Dans le domaine des teintures, ce composé est utilisé comme matière première et intermédiaire . Il peut contribuer à la création de nouvelles teintures aux propriétés améliorées.
Inhibiteurs de corrosion
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils peuvent aider à protéger les métaux et autres matériaux de la corrosion.
Semi-conducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . Ils peuvent être utilisés dans le développement de nouveaux dispositifs électroniques.
Transistors à effet de champ organiques (OFET)
Ce composé peut être utilisé dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont un type de diode électroluminescente (DEL) dans laquelle la couche électroluminescente émissive est un film de composé organique qui émet de la lumière en réponse à un courant électrique.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNPVVUDRTIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591888 | |
| Record name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142329-22-4 | |
| Record name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)








![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)